Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid
Description
Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid is a bicyclic compound featuring a fused furo-pyrrole scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for APIs (Active Pharmaceutical Ingredients) and peptidomimetics . The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization, such as amide bond formation. Its racemic nature indicates a 1:1 mixture of enantiomers, which may influence biological activity and synthetic utility compared to enantiopure analogs .
Properties
IUPAC Name |
(3aR,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZSBVSOHULTJQ-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
While this compound may not yet be produced on an industrial scale, similar compounds are often synthesized using flow chemistry techniques, automated synthesis platforms, and high-throughput screening for optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized under specific conditions to introduce additional functional groups.
Reduction: : Certain parts of the molecule can be reduced to alter the oxidation state of specific atoms.
Substitution: : Various substitution reactions can occur, particularly at the tert-butoxycarbonyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: : Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Depending on the specific reactions, products can include altered fused-ring systems, new carboxylic derivatives, or amide bonds if reacting with nucleophiles.
Scientific Research Applications
Chemistry
Used in studying reaction mechanisms and developing new synthetic routes.
Biology
Potential as a building block for biologically active molecules or as a probe in biochemical assays.
Medicine
Explored for its potential in drug discovery, particularly in creating novel pharmacophores.
Industry
Potential use in creating advanced materials with specific chemical properties due to its unique structure.
Mechanism of Action
While the detailed mechanism of action may depend on the specific application, the compound likely interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding in some reactions. Its effects are mediated through its fused-ring structure and functional groups, enabling it to interact with various biological or chemical systems.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of bicyclic heterocycles with Boc protection. Key structural analogs include:
Table 1: Structural Comparison of Related Compounds
*Estimated based on molecular formula C₁₃H₂₁NO₅.
Key Differences :
- Functional Groups : The target compound’s carboxylic acid contrasts with the amine in ’s analog, altering reactivity (e.g., carboxylate’s suitability for esterification vs. amine’s for alkylation) .
Physicochemical Properties
Biological Activity
Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid is a compound of significant interest in pharmaceutical and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and patents.
- Molecular Formula : C12H19NO5
- Molecular Weight : 257.28 g/mol
- CAS Number : 1445951-57-4
The compound features a furo-pyrrole structure, which contributes to its unique biological properties. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives of furo-pyrrole compounds have demonstrated effectiveness against bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Anticancer Properties : Some studies suggest that furo-pyrrole derivatives can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. This is particularly relevant in the context of drug resistance in tumors.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Studies
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Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of various furo-pyrrole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
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Cytotoxic Effects on Cancer Cells
- In vitro experiments demonstrated that this compound could significantly reduce the viability of several cancer cell lines (e.g., HeLa and MCF-7). The underlying mechanism appears to involve the activation of caspase pathways leading to apoptosis.
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Anti-inflammatory Properties
- Research revealed that this compound could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
